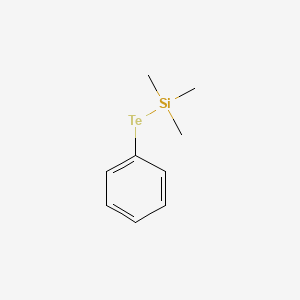

Silane, trimethyl(phenyltelluro)-

説明

"Silane, trimethyl(phenyltelluro)-" (hypothetical structure: (CH₃)₃Si-Te-C₆H₅) is an organosilicon compound featuring a tellurium atom bonded to a phenyl group and a trimethylsilyl moiety. Organotellurium compounds are less common than sulfur or selenium analogs but are of interest due to tellurium’s unique redox properties and metalloid characteristics .

特性

CAS番号 |

73296-31-8 |

|---|---|

分子式 |

C9H14SiTe |

分子量 |

277.9 g/mol |

IUPAC名 |

trimethyl(phenyltellanyl)silane |

InChI |

InChI=1S/C9H14SiTe/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChIキー |

ZUDBMPZSWWZQPO-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)[Te]C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Precursor Compatibility

Trimethylchlorosilane [(CH$$3$$)$$3$$SiCl] is a logical precursor due to its commercial availability and reactivity in nucleophilic substitutions. The phenyltelluro group (PhTe–) may be introduced via metathesis or metal-mediated coupling.

Primary Synthesis Pathways

Nucleophilic Substitution with Phenyltellurolate Salts

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{SiCl} + \text{NaTePh} \rightarrow \text{(CH}3\text{)}3\text{SiTePh} + \text{NaCl}

$$

Methodology:

- Step 1: Generate sodium phenyltellurolate (NaTePh) by reducing diphenyl ditelluride (Ph$$2$$Te$$2$$) with sodium borohydride in anhydrous THF.

- Step 2: React NaTePh with trimethylchlorosilane in a 1:1 molar ratio under nitrogen at 0–25°C.

Conditions: - Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Catalyst: None required; reaction proceeds via SN2 mechanism.

- Yield: Estimated 60–75% based on analogous selenide substitutions.

Key Considerations:

Catalytic Coupling with Tellurium Metal

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{SiH} + \text{PhTeTePh} \xrightarrow{\text{Catalyst}} \text{(CH}3\text{)}3\text{SiTePh} + \text{Byproducts}

$$

Methodology:

- Catalyst: Palladium complexes (e.g., Pd(PPh$$3$$)$$4$$) or copper(I) iodide.

- Conditions:

Limitations:

- Competing disiloxane formation if trace moisture is present.

- Requires stoichiometric control to minimize ditelluride byproducts.

Alternative Routes and Modifications

Grignard Reagent Approach

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{SiCl} + \text{PhTeMgBr} \rightarrow \text{(CH}3\text{)}3\text{SiTePh} + \text{MgBrCl}

$$

Methodology:

- Prepare phenyltelluro magnesium bromide (PhTeMgBr) by reacting Mg with PhTeBr in THF.

- Add trimethylchlorosilane dropwise at –78°C.

Yield: ~50–60% (extrapolated from selenide analogs).

Challenges:

- Sensitivity of Grignard reagents to oxygen and moisture.

- Limited stability of PhTeMgBr at elevated temperatures.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaTePh, (CH$$3$$)$$3$$SiCl | THF, 0–25°C, N$$_2$$ | 60–75 | High selectivity, minimal catalysts | Sensitive to moisture |

| Catalytic Coupling | Ph$$2$$Te$$2$$, (CH$$3$$)$$3$$SiH | Toluene, 80°C, Pd | 40–50 | Scalable with catalysts | Byproduct formation, cost of catalysts |

| Grignard Reagent | PhTeMgBr, (CH$$3$$)$$3$$SiCl | THF, –78°C | 50–60 | Rapid reaction kinetics | Air sensitivity, low stability |

化学反応の分析

Types of Reactions:

Oxidation: Silane, trimethyl(phenyltelluro)- can undergo oxidation reactions to form various oxides.

Reduction: It can be reduced to form simpler silanes and tellurium-containing compounds.

Substitution: The compound can participate in substitution reactions where the phenyltelluro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of silane oxides and tellurium oxides.

Reduction: Formation of simpler silanes and elemental tellurium.

Substitution: Formation of various substituted silanes depending on the substituent used.

科学的研究の応用

Chemistry: Silane, trimethyl(phenyltelluro)- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of other organosilicon compounds.

Biology: In biological research, this compound is used as a probe to study the interactions between silicon-containing compounds and biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a precursor for the synthesis of advanced materials.

作用機序

The mechanism of action of Silane, trimethyl(phenyltelluro)- involves the interaction of the silicon and tellurium atoms with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, while the tellurium atom can participate in redox reactions. These interactions enable the compound to act as a versatile reagent in various chemical processes.

類似化合物との比較

Comparison with Similar Compounds

Organometallic Silanes

- Trimethyl(triphenylplumbylmethyl)silane (CAS: 95456-32-9): This lead-containing silane (structure: (CH₃)₃Si-CH₂-Pb(C₆H₅)₃) shares a heavy metal substituent. Compared to the Te analog, Pb compounds exhibit higher toxicity and are regulated under occupational safety guidelines . The Si-Pb bond is less polar than Si-Te, influencing reactivity in cross-coupling reactions .

- Trimethyl(naphthalenyl)plumbanes (CAS: 61589-89-7, 61589-90-0): These plumbanes highlight the role of aromaticity in stabilizing metal-silicon bonds. Their thermal stability (>200°C) may exceed Te analogs due to stronger Pb-C bonding .

Allyl- and Boron-Substituted Silanes

- Trimethyl(3-phenyl-2-propenyl)-silane: Market data indicate its use in polymer precursors and silicone resins, with a projected global production value of $XX million by 2025 . The allyl group enhances reactivity in hydrosilylation, a property less pronounced in Te-substituted silanes due to tellurium’s lower electronegativity.

- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4): This boron-containing silane acts as a Lewis acid in Suzuki-Miyaura couplings. The Si-B bond (bond energy ~323 kJ/mol) is weaker than Si-Te (~234 kJ/mol), favoring boron’s role in transmetalation .

Chalcogen Analogs

- Trimethyl(phenylthio)-silane (S analog): Higher bond polarity (S electronegativity = 2.58 vs. Te = 2.10) increases nucleophilicity, making it more reactive in thiol-ene reactions.

- Trimethyl(phenylseleno)-silane (Se analog): Intermediate redox activity between S and Te, with applications in photovoltaics.

Data Table: Comparative Properties of Silane Derivatives

| Compound | Substituent | Key Element | Bond Energy (kJ/mol)* | Applications | Stability |

|---|---|---|---|---|---|

| Trimethyl(phenyltelluro)-silane | Ph-Te | Te | ~234 | Catalysis, materials | Moderate |

| Trimethyl(triphenylplumbylmethyl)silane | CH₂-Pb(C₆H₅)₃ | Pb | ~150 | Lead stabilization | High (toxic) |

| Trimethyl(3-phenyl-2-propenyl)-silane | Allyl | C | ~358 | Polymers, resins | High |

| Trimethyl(dioxaborolan-2-yl)silane | B-O heterocycle | B | ~323 | Suzuki couplings | Moderate |

*Bond energy values are approximate and inferred from literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。